molecular formula C25H22N2O3S B4289013 isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate

isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate

Cat. No. B4289013
M. Wt: 430.5 g/mol
InChI Key: NQYNPTKVKGJQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate, also known as CAY10585, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to have various biochemical and physiological effects in different disease models. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to reduce amyloid-beta production and improve cognitive function in animal models. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition and modulation of these pathways. However, one limitation of using isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for research on isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate. One direction is to further investigate its potential therapeutic applications in different disease models, including cancer, Alzheimer's disease, and diabetes. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective analogs of isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate for use in lab experiments and potential clinical applications.

Scientific Research Applications

Isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to reduce amyloid-beta production and improve cognitive function. In diabetes research, isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

propan-2-yl 4-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17(2)30-24(29)13-20(28)16-31-25-22(15-26)21(18-9-5-3-6-10-18)14-23(27-25)19-11-7-4-8-12-19/h3-12,14,17H,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYNPTKVKGJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)thio]-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.